Cas no 37769-31-6 (1,1'-isopropylidenebis(4-allyloxydibromobenzene))

1,1'-isopropylidenebis(4-allyloxydibromobenzene) structure
37769-31-6 structure
Product Name:1,1'-isopropylidenebis(4-allyloxydibromobenzene)
Número CAS:37769-31-6
MF:C21H20Br4O2
Megavatios:623.998303413391
CID:922600
PubChem ID:61972
Update Time:2025-04-19

1,1'-isopropylidenebis(4-allyloxydibromobenzene) Propiedades químicas y físicas

Nombre e identificación

    • 1,1'-isopropylidenebis(4-allyloxydibromobenzene)
    • Benzene, 1,1'-(1-methylethylidene)bis(dibromo-4-(2-propenyloxy)-
    • Propane, 2,2-bis(4-(allyloxy)-3,5-dibromophenyl)-
    • FG-3200
    • PWXTUWQHMIFLKL-UHFFFAOYSA-N
    • A877623
    • carbonyl dichloride,2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol,4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
    • 4,4'-DIMETHYLMETHYLENEBIS(2,6-DIBROMO-1-(ALLYLOXY)BENZENE)
    • Tetrabromobisphenol A, bis(allyl ether)
    • 2-ALLYLOXY-5-(1-(4-ALLYLOXY-3,5-DIBROMO-PHENYL)-1-METHYL-ETHYL)-1,3-DIBROMO-BENZENE
    • Tetrabromobisphenol A, Bisallyl Ether
    • Tetrabromobisphenol A bis(allylether)
    • DTXCID909327
    • 3,3'-(ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENEOXY))BIS(1-PROPENE)
    • 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-PROP-2-ENOXYPHENYL)PROPAN-2-YL)-2-PROP-2-ENOXYBENZENE
    • DTXSID2029327
    • Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propen-1-yloxy)-
    • FG 3200
    • BE 51
    • J193.903C
    • 1,1'-(1-METHYLETHYLIDENE)BIS(3,5-DIBROMO-4-(2-PROPENYLOXY)BENZENE)
    • 3,3'-DIMETHYLMETHYLENEBIS(3,5-DIBROMO-1,4-PHENYLENEOXY)BIS(1-PROPENE)
    • Q27261505
    • 1,1'-propane-2,2-diylbis[4-(allyloxy)-3,5-dibromobenzene]
    • 1,1'-Isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene]
    • Tetrabromobisphenol A diallyl ether
    • 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene)
    • Flame Cut 122K
    • Tetrabromobisphenol A bis (allyl ether)
    • NCGC00260126-01
    • 25327-89-3
    • NS00004570
    • 4,4'-ISOPROPYLIDENEBIS(1-(ALLYLOXY)-2,6-DIBROMOBENZENE)
    • ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENE)BIS(ALLYL ETHER)
    • AS-70787
    • CAS-25327-89-3
    • 2,2-Bis(3,5-dibromo-4-allyloxyphenyl)propane
    • 1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene
    • Tetrabromobisphenol A allyl ether
    • Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-
    • FIRE GUARD 3200
    • E78866
    • MFCD00086863
    • 1,1'-(2,2-PROPANEDIYL)BIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
    • 2,2'BIS(4-ALLYLOXY-3,5-DIBROMOPHENYL)PROPANE
    • Tetrabromobisphenol A bis(allyl ether)
    • AC-14165
    • Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)-
    • UNII-57LML2L4FA
    • Tox21_202577
    • SCHEMBL827154
    • AKOS015912832
    • 37769-31-6
    • 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)PHENYL)PROPAN-2-YL)-2-(PROP-2-EN-1-YLOXY)BENZENE
    • 5,5'-(Propane-2,2-diyl)bis(2-(allyloxy)-1,3-dibromobenzene)
    • B2021
    • CHEMBL3185920
    • 2,2',6,6'-Tetrabromobisphenol A diallyl ether
    • EINECS 246-850-8
    • 1,1'-PROPANE-2,2-DIYLBIS(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)BENZENE)
    • EINECS 253-659-3
    • 1,1'-(1-Methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)benzene
    • 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane
    • TBBPA-BISALLYLETHER
    • 1,1'-PROPANE-2,2-DIYLBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
    • Pyroguard SR 319
    • 57LML2L4FA
    • TBBPA-DE
    • SR 319
    • tetrabromobisphenol a-diallyl ether
    • 1,3-dibromo-5-{2-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}-2-(prop-2-en-1-yloxy)benzene
    • Renchi: 1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3
    • Clave inchi: PWXTUWQHMIFLKL-UHFFFAOYSA-N
    • Sonrisas: BrC1C(=C(C=C(C=1)C(C)(C)C1C=C(C(=C(C=1)Br)OCC=C)Br)Br)OCC=C

Atributos calculados

  • Calidad precisa: 619.8196
  • Masa isotópica única: 619.81968
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 8
  • Complejidad: 433
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 18.5
  • Xlogp3: 8.7

Propiedades experimentales

  • PSA: 18.46
Proveedores recomendados
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan Comings Biotechnology Co., Ltd.